2-[(oxolan-2-yl)methoxy]ethane-1-sulfonamide
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Overview
Description
2-[(Oxolan-2-yl)methoxy]ethane-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an oxolane ring and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxolan-2-yl)methoxy]ethane-1-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide precursors. One common method involves the reaction of 2-[(oxolan-2-yl)methoxy]ethan-1-ol with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[(Oxolan-2-yl)methoxy]ethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(oxolan-2-yl)methoxy]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[(Tetrahydrofuran-2-yl)methoxy]ethan-1-ol: Similar structure but lacks the sulfonamide group.
Methanesulfonamide: Contains the sulfonamide group but lacks the oxolane ring.
N-(2-Hydroxyethyl)methanesulfonamide: Contains both the sulfonamide group and a similar ethane backbone but lacks the oxolane ring.
Uniqueness
2-[(Oxolan-2-yl)methoxy]ethane-1-sulfonamide is unique due to the presence of both the oxolane ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1339557-19-5 |
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Molecular Formula |
C7H15NO4S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanesulfonamide |
InChI |
InChI=1S/C7H15NO4S/c8-13(9,10)5-4-11-6-7-2-1-3-12-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
CGUDJGAESINKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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